molecular formula C17H17N3OS2 B10975894 (5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10975894
M. Wt: 343.5 g/mol
InChI Key: PXUFNLKJDSMICF-OQLLNIDSSA-N
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Description

5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolone ring, and a phenylethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves multiple steps. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of a pyrazole ring and a thiazolone ring. Similar compounds include:

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17N3OS2/c1-11-14(10-19(3)18-11)9-15-16(21)20(17(22)23-15)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3/b15-9+

InChI Key

PXUFNLKJDSMICF-OQLLNIDSSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3)C

Origin of Product

United States

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